Methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate hcl
Description
Methyl 2-amino-2-(tetrahydrofuran-3-yl)acetate HCl (CAS No. 1922707-24-1) is a hydrochloride salt of a heterocyclic amino acid ester. Its molecular formula is C₇H₁₃NO₃·HCl, with a molecular weight of approximately 195.64 g/mol (derived from the free base molecular weight of 159.18 g/mol plus HCl). The compound features a tetrahydrofuran (THF) ring substituted at the 3-position, linked to an α-amino ester moiety. It is supplied by Key Organics with >95% purity and is designated for research use only .
Its hydrochloride salt form increases water solubility compared to the free base, making it suitable for in vitro studies .
Properties
IUPAC Name |
methyl 2-amino-2-(oxolan-3-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)6(8)5-2-3-11-4-5;/h5-6H,2-4,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKJANLJCNJEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCOC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1922707-24-1 | |
| Record name | methyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate hydrochloride typically involves the reaction of tetrahydrofuran derivatives with amino acids or their esters. One common method includes the esterification of 2-amino-2-(tetrahydrofuran-3-YL)acetic acid with methanol in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as methanol, with hydrochloric acid acting as a catalyst .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- Methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate hydrochloride serves as a crucial building block for synthesizing complex organic molecules. Its structure allows for various modifications through reactions such as oxidation, reduction, and substitution.
Reagent in Chemical Reactions
- The compound is frequently employed as a reagent in chemical reactions, facilitating the formation of derivatives and contributing to the development of new synthetic pathways.
Table 1: Common Reactions Involving Methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate HCl
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to corresponding oxo derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Produces amine derivatives | Lithium aluminum hydride, sodium borohydride |
| Substitution | Replaces amino group with other functional groups | Alkyl halides, acyl chlorides |
Biological Applications
Potential Biological Activities
- Research indicates that Methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate hydrochloride may exhibit biological activities, including interactions with biomolecules that could lead to therapeutic effects.
Mechanism of Action
- The compound acts as a ligand that binds to specific receptors or enzymes, modulating their activity and potentially influencing various biological pathways. This property makes it a candidate for further pharmacological studies.
Medical Applications
Therapeutic Properties
- Investigations into the therapeutic potential of Methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate hydrochloride have identified it as a precursor in drug synthesis. Its unique structure may contribute to the development of novel pharmaceuticals.
Case Study: Antithrombotic Activity
- A patent describes its use in pharmaceutical compositions aimed at inhibiting Factor Xa and related serine proteases, highlighting its potential in developing antithrombotic medications .
Industrial Applications
Production of Fine Chemicals
- The compound is utilized in the industrial synthesis of fine chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for producing specialized compounds.
Table 2: Industrial Uses of this compound
| Application Area | Description |
|---|---|
| Fine Chemicals | Used as an intermediate in the synthesis of specialty chemicals |
| Pharmaceuticals | Acts as a precursor for drug development |
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects :
- The THF-3-yl group in the target compound introduces stereochemical complexity and moderate polarity, distinguishing it from aromatic analogs like the 2-chlorophenyl or 4-methoxyphenyl derivatives .
- Electron-withdrawing groups (e.g., chlorine in the 2-chlorophenyl analog) increase reactivity in nucleophilic substitutions, whereas electron-donating groups (e.g., methoxy in the 4-methoxyphenyl analog) enhance stability .
Solubility and Bioavailability :
- The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral esters like tetrahydrofurfuryl acrylate, which is hydrophobic and used in polymer chemistry .
- Aromatic analogs (e.g., 2-chlorophenyl) exhibit lower water solubility due to planar aromatic rings, limiting their use in aqueous biological assays .
Biological Activity
Methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate hydrochloride is a chemical compound with notable biological activities, primarily due to its structural configuration and ability to interact with various biological targets. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
Methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate hydrochloride has the molecular formula C7H14ClNO3. Its synthesis typically involves the esterification of 2-amino-2-(tetrahydrofuran-3-YL)acetic acid with methanol in the presence of hydrochloric acid, yielding the hydrochloride salt. This reaction can be optimized for high yield and purity under controlled conditions.
The biological activity of this compound is largely attributed to its role as a ligand. It binds to specific receptors or enzymes, modulating their activity and leading to various biological effects. The precise mechanism involves interactions at the molecular level, influencing pathways related to cellular signaling and metabolic processes.
Antitumor Activity
Research has indicated that compounds similar to Methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate hydrochloride exhibit significant antitumor effects. For instance, studies on related compounds have demonstrated a reduction in viability of aggressive cancer cell lines, such as MDA-MB-231, by over 50% at specific concentrations . This suggests potential applications in cancer therapy.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies have shown selective activity against Chlamydia species, indicating its potential as a lead compound for developing new antimicrobial agents. The selectivity observed in these studies highlights the importance of structural modifications in enhancing biological efficacy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of Methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate hydrochloride | Structure | Antitumor, Antimicrobial |
| Methyl 2-amino-2-(tetrahydrofuran-4-YL)acetate hydrochloride | Similar structure | Lesser activity noted |
| Methyl 2-amino-2-(tetrahydropyran-3-YL)acetate hydrochloride | Similar structure | Variable activity |
This table illustrates that while many derivatives share structural similarities, their biological activities can differ significantly based on minor changes in their chemical structure.
Case Studies and Research Findings
- Antitumor Effects : A study evaluated the effects of a related compound on tumor growth in xenograft models. The results indicated that treatment with the compound led to significant tumor size reduction compared to controls, supporting its potential as an anticancer agent .
- Antimicrobial Efficacy : In vitro assays demonstrated that certain derivatives showed strong inhibitory effects against C. trachomatis, with effective concentrations lower than traditional antibiotics like penicillin. These findings suggest that further exploration could lead to new treatments for bacterial infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate HCl, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a precursor such as 2-amino-2-(tetrahydrofuran-3-yl)ethanol. Esterification with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Step 2 : Purify the product via recrystallization or column chromatography to isolate the ester intermediate.
- Step 3 : Convert to the hydrochloride salt by treating with HCl gas in a non-polar solvent (e.g., diethyl ether) .
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry, solvent polarity (e.g., acetonitrile vs. THF), and temperature (0–25°C) to maximize yield .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography : Use SHELX software for single-crystal refinement to resolve the stereochemistry of the tetrahydrofuran ring and amino-acetate moiety .
- NMR : Employ , , and 2D NMR (COSY, HSQC) to confirm proton environments and stereochemical assignments.
- Mass spectrometry : High-resolution LC-MS or MALDI-TOF to verify molecular weight and purity (>97% by HPLC) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology :
- Stability assays : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (UV-vis exposure).
- Analysis : Monitor decomposition products via HPLC and quantify using calibration curves. Store at –20°C in desiccated, amber vials to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what SAR insights exist?
- Methodology :
- Comparative SAR : Synthesize analogs (e.g., fluorine or bromine substitutions at the tetrahydrofuran or phenyl ring) and evaluate bioactivity (e.g., enzyme inhibition assays).
- Data analysis :
| Analog | Substitution | Activity (IC) |
|---|---|---|
| Parent compound | None | 10 µM |
| 4-Fluoro | F at phenyl | 5 µM |
| 3-Bromo | Br at tetrahydrofuran | >50 µM |
- Insight : Electron-withdrawing groups (e.g., F) enhance target binding, while bulkier substituents (e.g., Br) reduce activity due to steric hindrance .
Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?
- Methodology :
- Multi-software validation : Compare SHELXL refinement results with alternative programs (e.g., Olex2 or Phenix).
- Error analysis : Calculate R-factors and assess thermal displacement parameters for anomalous atoms. Cross-validate with DFT-computed bond lengths .
- Case study : Discrepancies in C–O bond lengths (1.43 Å vs. DFT-predicted 1.38 Å) may arise from crystal packing effects; use Hirshfeld surface analysis to identify intermolecular interactions .
Q. What strategies mitigate low yields in multi-step syntheses involving tetrahydrofuran intermediates?
- Methodology :
- Reaction engineering : Optimize protecting groups (e.g., Boc for the amine) to prevent side reactions during esterification.
- Catalysis : Use Lewis acids (e.g., ZnCl) to enhance regioselectivity in tetrahydrofuran ring formation .
- Scale-up : Employ flow chemistry for better heat and mass transfer in exothermic steps (e.g., HCl salt formation) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- In silico tools : Use Schrödinger Suite or AutoDock for docking studies to predict binding affinity to target proteins (e.g., enzymes or receptors).
- ADMET prediction : Apply QSAR models to estimate solubility, logP, and metabolic stability. Prioritize derivatives with logP <3 and high topological polar surface area (>80 Ų) for enhanced bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
